3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N~5~-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound that features a pyrazole ring and an oxadiazole ring. These types of compounds are known for their diverse pharmacological properties, including potential antileishmanial and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N~5~-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.
Formation of the Oxadiazole Ring: This involves the reaction of amidoximes with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of the Pyrazole and Oxadiazole Rings: The final step involves coupling the pyrazole and oxadiazole rings through a suitable linker, such as a methylene bridge, under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially yielding reduced oxadiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro substituent on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions for substitution reactions.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N~5~-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N~5~-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
3(5)-Substituted pyrazoles: Versatile scaffolds in organic synthesis and medicinal chemistry.
Sulfur-containing pyrazoles: Exhibit diverse biological activities.
Uniqueness
3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N~5~-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide is unique due to its combination of a pyrazole ring and an oxadiazole ring, which imparts distinct pharmacological properties and synthetic versatility .
Properties
Molecular Formula |
C12H16ClN5O3 |
---|---|
Molecular Weight |
313.74 g/mol |
IUPAC Name |
3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C12H16ClN5O3/c1-7-10(13)8(2)18(16-7)6-9-15-12(21-17-9)11(19)14-4-5-20-3/h4-6H2,1-3H3,(H,14,19) |
InChI Key |
MPSFQMVEBGMHKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=NOC(=N2)C(=O)NCCOC)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.